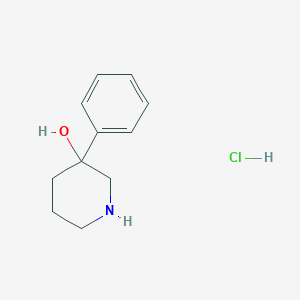

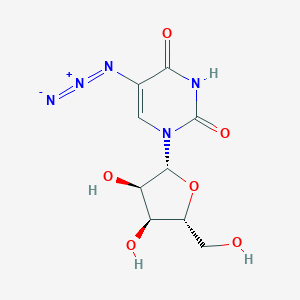

![molecular formula C8H7NS B172997 Benzo[b]thiophen-3-amine CAS No. 17402-82-3](/img/structure/B172997.png)

Benzo[b]thiophen-3-amine

Übersicht

Beschreibung

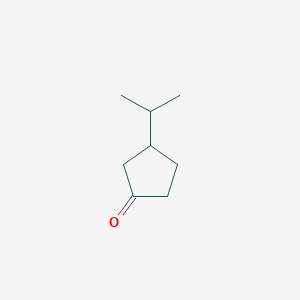

Benzo[b]thiophen-3-amine is a chemical compound with the molecular formula C8H7NS . It is used in organic chemical synthesis . The compound is also known as 1-benzothien-3-ylamine hydrochloride .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves coupling reactions and electrophilic cyclization reactions . A series of benzo[b]thiophen-3-ols were synthesized and investigated as potential human monoamine oxidase inhibitors .Molecular Structure Analysis

The molecular structure of benzo[b]thiophen-3-amine involves a unique hybrid skeleton, making it an important core component for the construction of benzo[b]thiophene fused heterocycles . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .Chemical Reactions Analysis

Benzo[b]thiophen-3-amine participates in various chemical reactions. For instance, it is involved in the synthesis of heteroaryl chalcones, which have long conjugated π systems . The delocalization of electronic charge leads to high mobility of the electron density .Physical And Chemical Properties Analysis

Benzo[b]thiophen-3-amine has a molecular weight of 149.21300 and a density of 1.294g/cm3 . It has a boiling point of 313.1ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

1. Electrochemically-promoted synthesis of benzo[b]thiophene

- Summary of Application : Benzo[b]thiophene motifs are synthesized under electrochemical conditions by reacting sulfonhydrazides with internal alkynes . This approach is significant as benzothiophenes have diverse applications in medicinal chemistry and materials science .

- Methods of Application : The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack leads to the products . The S-migration process was rationalized to lead to the products .

- Results or Outcomes : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75%, using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature .

2. Synthesis of Thiophene Derivatives

- Summary of Application : Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

- Results or Outcomes : The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

3. Inhibition of Human Monoamine Oxidase (hMAO)

- Summary of Application : A series of benzo[b]thiophen-3-ols were synthesized and investigated as potential human monoamine oxidase (hMAO) inhibitors .

- Methods of Application : The potential inhibitors were investigated in vitro as well as ex vivo in rat cortex synaptosomes .

- Results or Outcomes : The evaluation of 3,4-dihydroxyphenylacetic acid/dopamine (DOPAC/DA) ratio and lactate dehydrogenase (LDH) activity was used to assess the effectiveness of the inhibitors .

4. One-step synthesis of benzo[b]thiophenes

- Summary of Application : An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

- Methods of Application : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

- Results or Outcomes : The synthesis of multisubstituted benzothiophenes remains still difficult in terms of the applicable functional groups and substitution patterns due to the limited methods constructing the benzothiophene skeleton and introducing substituents .

5. Thermogravimetric Analysis

- Summary of Application : Benzo[b]thiophen-3-amine compounds were subjected to thermogravimetric analysis (TGA) to investigate their thermal stability under a nitrogen atmosphere .

- Methods of Application : The changes in weight percent with respect to temperature change in a range of 50 to 850 °C were analyzed .

- Results or Outcomes : The results of this analysis can provide insights into the thermal stability of these compounds .

6. Green and Mechanochemical One-Pot Multicomponent Synthesis

- Summary of Application : A green and mechanochemical one-pot multicomponent synthesis of benzo[b]thiophene derivatives was developed .

- Methods of Application : The synthesis was achieved through a one-pot reaction involving the condensation of 2-aminobenzenethiol, isocyanides, and α,β-unsaturated carbonyl compounds .

- Results or Outcomes : The reaction provided a diverse range of benzo[b]thiophene derivatives in good to excellent yields .

Eigenschaften

IUPAC Name |

1-benzothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGRIJRGBVPWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458250 | |

| Record name | Benzo[b]thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-3-amine | |

CAS RN |

17402-82-3 | |

| Record name | Benzo[b]thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

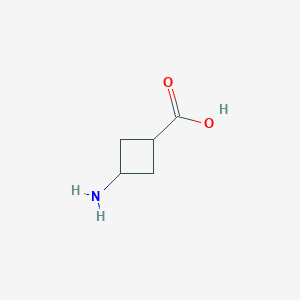

![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)

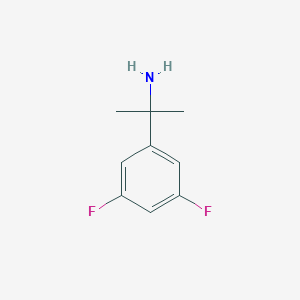

![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)